Product packaging for 3-(3-Methoxybenzylidene)indolin-2-one(Cat. No.:)

3-(3-Methoxybenzylidene)indolin-2-one

Cat. No.: B12510810
M. Wt: 251.28 g/mol
InChI Key: MHRZFGCBDUQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methoxybenzylidene)indolin-2-one (CAS 391613-87-9) is a synthetic compound based on the privileged oxindole (indolin-2-one) scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery. This high-purity small molecule is provided for research applications, particularly in the fields of oncology and neurodegenerative disease. The core structure of this compound is associated with a range of biological activities. Its primary research value lies in its potent antiproliferative properties against various human cancer cell lines. Scientific studies on closely related benzylideneindolin-2-one derivatives have demonstrated that these compounds can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death). This process is characterized by the activation of executioner caspases (such as caspase-3), an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2 . Furthermore, mechanistic studies suggest such compounds can arrest the cell cycle in the G2/M phase and inhibit cancer cell migration by disrupting the organization of the cytoskeletal F-actin protein . Beyond oncology, the 3-benzylideneindolin-2-one scaffold is investigated for its potential in neurodegenerative research. Compounds in this class have shown neuroprotective properties in tissue culture models, suggesting potential applications for conditions like Alzheimer's and Parkinson's disease . The mechanism may involve the inhibition of specific kinases detrimental to neuronal survival . Researchers should note that 3-(benzylidene)indolin-2-one derivatives can exist as E/Z (trans/cis) geometrical isomers around the exocyclic double bond. The biological activity can be highly stereospecific, with the Z-isomer often reported to be the more active configuration in various assays . The product is supplied as a stable solid and should be stored according to the provided specifications. Please Note: This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B12510810 3-(3-Methoxybenzylidene)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRZFGCBDUQDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 3 Methoxybenzylidene Indolin 2 One Derivatives

Impact of Substituents on the Benzylidene Moiety

The nature and position of substituents on the benzylidene ring play a pivotal role in modulating the biological activity of 3-(3-methoxybenzylidene)indolin-2-one derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins.

Electronic and Steric Effects of Substituents on Biological Activity

The electronic properties of substituents on the benzylidene ring, whether they are electron-donating or electron-withdrawing, can profoundly influence biological activity. For instance, in a series of 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives and their indolin-2-one counterparts, the nature of the substituent on the benzylidene ring was found to be a key determinant of their inhibitory activity against protein kinase CK2 and p60c-Src tyrosine kinase. jst.go.jp

Research into 3-substituted-indolin-2-one derivatives as anti-inflammatory agents revealed that electronegative groups such as chloro (Cl), bromo (Br), and trifluoromethyl (CF3) on the benzylidene ring resulted in significant suppression of nitric oxide secretion. mdpi.com Interestingly, the introduction of hydroxyl (-OH) groups, which are electron-donating, at the ortho and meta positions also led to potent inhibition of nitric oxide production. mdpi.com Specifically, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most significant anti-inflammatory activity among a series of nineteen derivatives. mdpi.com

In the context of anticancer activity, bulky groups on the phenyl ring at the C-3 position of indolin-2-ones have been shown to confer high selectivity towards the EGF and Her-2 receptor tyrosine kinases. acs.orgnih.gov This suggests that steric hindrance can be a critical factor in achieving selectivity for specific biological targets. Furthermore, the substitution of a methoxy (B1213986) group with a chlorine atom on the aromatic ring of arvanil, a related compound, was found to increase its inhibitory capability. mdpi.com

The following table summarizes the impact of various substituents on the benzylidene moiety on the biological activity of 3-(benzylidene)indolin-2-one derivatives.

SubstituentPosition on Benzylidene RingObserved Biological EffectReference
-OH3'Potent anti-inflammatory activity mdpi.com
-Cl, -Br, -CF3VariousSignificant suppression of nitric oxide mdpi.com
Bulky GroupsVariousHigh selectivity for EGF and Her-2 RTKs acs.orgnih.gov
-NO24'Improved affinity for α-synuclein fibrils nih.gov

Positional Isomerism and SAR

The position of a substituent on the benzylidene ring can be as crucial as its chemical nature. Studies on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents showed that ortho and meta-substituted hydroxyl derivatives were particularly effective at suppressing nitric oxide secretion. mdpi.com This highlights that the spatial arrangement of functional groups, dictated by their position on the aromatic ring, directly influences the molecule's interaction with its biological target.

In the pursuit of ligands for α-synuclein fibrils, it was observed that substituting the para position of a diene analog with a methoxy or nitro group led to an improvement in affinity for α-synuclein fibrils over Aβ and tau fibrils. nih.gov This underscores the importance of positional isomerism in achieving selectivity for a specific biological target.

Modifications of the Indolin-2-one Heterocyclic Core

Alterations to the indolin-2-one nucleus, either by substituting the indole (B1671886) nitrogen or by modifying the benzene (B151609) ring of the indolin-2-one system, provide another avenue for optimizing the biological activity of this class of compounds.

Modifications to the Benzene Ring of the Indolin-2-one System

Modifications to the benzene ring of the indolin-2-one core can also significantly impact biological activity. For instance, in a series of 3-substituted-indolin-2-ones containing chloropyrroles, replacing a fluoro group at the C-5 position of the indolin-2-one with a chloro group led to a substantial increase in potency against the A549 cancer cell line. mdpi.com Conversely, introducing bromo, hydrogen, or methyl groups at the same position resulted in a significant decrease in potency. mdpi.com

Furthermore, the introduction of a hydroxyl group at the 5-position of a 3-(4-(dimethylamino)benzylidene)indolin-2-one derivative led to a reduction in affinity for α-synuclein fibrils. nih.gov These findings highlight the sensitivity of biological activity to even minor structural changes on the indolin-2-one's benzene ring.

The following table presents data on the effect of substitutions on the indolin-2-one ring on anticancer activity.

SubstituentPosition on Indolin-2-one RingEffect on Anticancer Activity (A549 cells)Reference
-F5Baseline activity mdpi.com
-Cl5Large increase in potency mdpi.com
-Br5Substantial decrease in potency mdpi.com
-H5Substantial decrease in potency mdpi.com
-CH35Substantial decrease in potency mdpi.com

Stereochemical Influences on Structure-Activity Relationships

The exocyclic double bond in 3-(benzylidene)indolin-2-one derivatives can exist as either the E or Z isomer. This stereoisomerism can have a profound impact on the biological activity of the compound, as the different spatial arrangements of the substituents can lead to different binding affinities with the target protein.

In the development of ligands for α-synuclein fibrils, homologation of 3-(benzylidene)indolin-2-one derivatives to their corresponding diene analogs yielded a mixture of Z,E and E,E isomers. nih.gov The introduction of a para-nitro group into the benzene ring of the diene enabled the separation of these isomers and led to the identification of the Z,E configuration as the more active regioisomer. nih.gov In silico docking studies of some 3-(benzylidene)indolin-2-one derivatives as potential CDK2 inhibitors revealed that the Z-diastereomer generally exhibited better docking on the targeted enzyme compared to the E-isomer. rsc.orgrsc.org These findings underscore the critical importance of stereochemistry in the design of potent and selective 3-(benzylidene)indolin-2-one-based therapeutic agents.

Preclinical Biological Investigations of 3 3 Methoxybenzylidene Indolin 2 One and Its Analogs

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models

The antiproliferative and cytotoxic effects of 3-(3-Methoxybenzylidene)indolin-2-one and its analogs have been evaluated across a variety of cancer cell lines, demonstrating a broad spectrum of activity. These compounds have been shown to reduce cell viability, inhibit proliferation, and induce cell death through various mechanisms.

Derivatives of 3-benzylidene-indolin-2-one have demonstrated efficacy against a range of human cancer cell lines. For instance, a series of functionalized 3-benzylidene-indolin-2-ones were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines. While a large percentage of the tested compounds were effective inducers of NQO1, a smaller, yet significant portion, demonstrated potent cytotoxic effects.

Specifically, analogs of this compound have shown promising activity. For example, a closely related analog, (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one, exhibited potent and selective cytotoxicity against prostate cancer cell lines PC-3 and DU-145, with IC50 values of 1.89 ± 0.6 µM and 1.94 ± 0.2 µM, respectively. Another analog, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, displayed cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 with IC50 values of 20 and 25 µg/mL, respectively.

Table 1: Cytotoxic Activity of this compound Analogs in Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 Value
(Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-onePC-3 (Prostate)1.89 ± 0.6 µM
(Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-oneDU-145 (Prostate)1.94 ± 0.2 µM
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-231 (Breast)20 µg/mL
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-468 (Breast)25 µg/mL

This table presents data for analogs of this compound as specific data for the parent compound was not available in the searched literature.

The inhibition of cellular viability and proliferation is a key indicator of the anticancer potential of a compound. Studies on 3-benzylidene-indolin-2-one derivatives have consistently shown a reduction in cancer cell viability upon treatment. The mechanism behind this is often linked to the induction of cell death pathways and the halting of the cell cycle. For instance, treatment of triple-negative breast cancer cells with an analog of this compound led to a significant reduction in cell migration, a critical aspect of cancer cell proliferation and metastasis.

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. Research has shown that this compound and its analogs are potent inducers of apoptosis. The apoptotic process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

In studies involving an analog, treatment of prostate cancer cells led to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were observed, leading to a higher Bax/Bcl-2 ratio, which is a hallmark of the intrinsic apoptotic pathway. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c, ultimately culminating in apoptosis. Another study on a related compound in triple-negative breast cancer cells also confirmed the induction of apoptosis, as evidenced by an increase in the cell populations in the early and late apoptotic stages.

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cells from proliferating.

The compound this compound has been reported to arrest cancer cells in the G2/M phase of the cell cycle. This is consistent with findings for its analogs. For example, flow cytometry analysis of prostate cancer cells treated with a methoxy-substituted analog revealed a dose-dependent accumulation of cells in the G2/M phase. This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting their division and proliferation.

Enzyme and Receptor Inhibition Studies

The biological activity of this compound and its analogs is often attributed to their ability to inhibit specific enzymes and receptors that are critical for cancer cell survival and proliferation.

The indolin-2-one scaffold is a well-established pharmacophore for the development of tyrosine kinase inhibitors. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a common driver of oncogenesis.

Src: Src is a non-receptor tyrosine kinase that is involved in multiple signaling pathways controlling cell proliferation, survival, and migration. The inhibitory potential of this compound against Src has not been specifically detailed in the available literature.

c-Jun N-terminal Kinase 3 (JNK3): JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It has been implicated in neuronal apoptosis and neurodegenerative diseases. A study on 3-substituted indolin-2-one derivatives identified them as novel and isoform-selective JNK3 inhibitors, suggesting a potential therapeutic application in neurodegenerative disorders.

RET: The RET proto-oncogene encodes a receptor tyrosine kinase that is involved in the development of the nervous and urogenital systems. Activating mutations in RET are associated with certain types of cancer, including thyroid carcinoma. A novel series of 3-arylureidobenzylidene-indolin-2-ones were synthesized and shown to possess inhibitory activity against Ret tyrosine kinase.

Table 2: Investigated Kinase Targets of the 3-Substituted Indolin-2-one Scaffold

Kinase TargetRelevance to Cancer
VEGFRsAngiogenesis, Tumor Growth, Metastasis
SrcProliferation, Survival, Migration
JNK3Neuronal Apoptosis (less directly implicated in most cancers)
RETOncogenic signaling in specific cancers (e.g., thyroid)

This table summarizes the relevance of the kinases that have been investigated as targets for the broader class of 3-substituted indolin-2-one compounds.

Inhibition of Other Enzyme Targets (e.g., Thioredoxin Reductase, Topoisomerase IV, Matrix Metalloproteinases)

Beyond protein kinases, this compound and its related compounds have been investigated for their inhibitory effects on other crucial cellular enzymes.

Thioredoxin Reductase (TrxR):

Analogs of this compound, specifically those with a 3-(2-oxoethylidene)indolin-2-one backbone, have demonstrated potent inhibitory activity against thioredoxin reductase (TrxR). nih.govnih.gov This inhibition is attributed to the electrophilic nature of the Michael acceptor moiety within their structure. nih.gov These compounds exhibit selectivity for TrxR over other antioxidant enzymes like glutathione (B108866) reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx). nih.gov The mechanism of this selective inhibition involves targeting the selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. nih.gov Inhibition of TrxR by these indolin-2-one compounds leads to increased oxidative stress and the activation of apoptotic signaling pathways. nih.gov

Topoisomerase IV:

While direct studies on this compound's effect on Topoisomerase IV are not extensively detailed in the provided context, the broader class of indolin-2-one derivatives has been explored as potential inhibitors of topoisomerase enzymes. nih.govnih.gov Topoisomerases are critical for managing DNA topology during various cellular processes, and their inhibition is a key mechanism for certain anticancer agents. nih.govnih.gov

Matrix Metalloproteinases (MMPs):

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix and are implicated in cancer invasion and metastasis. nih.gov The tissue inhibitors of metalloproteinases (TIMPs) regulate the activity of MMPs. nih.gov While direct inhibition of MMPs by this compound is not specified, the general class of indolin-2-ones has been studied in the context of processes where MMPs play a crucial role.

Modulators of Protein Kinase Cascades

The 3-substituted indolin-2-one framework is a well-established scaffold for the development of protein kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors, targeting the active site of kinases and preventing the transfer of phosphate (B84403) to substrate proteins, thereby disrupting downstream signaling.

Derivatives of (E)-3-benzylideneindolin-2-one have been designed and synthesized as potential allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle. nih.gov Some of these compounds have shown significant inhibitory activity, with one derivative, AK34, exhibiting an IC50 of 1.68 μM and a high affinity for Aurora A. nih.gov The mechanism of action for some of these derivatives appears to be through binding to an allosteric site rather than competing with ATP. nih.gov The inhibition of protein kinase cascades by these compounds can lead to the activation of downstream signaling pathways such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in cell death. nih.gov

Anti-inflammatory Effects

Indolin-2-one derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.

Certain indole (B1671886) derivatives have been shown to effectively reduce the levels of pro-inflammatory cytokines. For instance, an N-acylhydrazone derivative of indole, JR19, significantly decreased the levels of IL-6, TNF-α, IL-17, and IFN-γ in a carrageenan-induced peritonitis model. mdpi.com TNF-α is a potent inducer of IL-6, and both play crucial roles in the inflammatory response. mdpi.comnih.gov The production of these pro-inflammatory mediators is often a downstream effect of inflammatory signaling pathway activation. nih.gov Furthermore, the anti-inflammatory effects of some compounds are linked to their ability to scavenge nitric oxide (NO), a key signaling molecule in inflammation. rsc.org

The anti-inflammatory activity of indolin-2-one derivatives is often mediated by their ability to modulate key inflammatory signaling pathways. Compounds like 3-(2-oxoethylidene)indolin-2-one derivatives have been shown to suppress NF-κB signaling, which is a central regulator of inflammation. nih.gov This suppression can, in part, be responsible for the inhibition of inflammatory responses induced by lipopolysaccharides. nih.gov

Furthermore, indole compounds and their derivatives, such as indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), are known to modulate the PI3K/Akt/mTOR signaling pathway and the downstream transcription factor NF-κB. nih.gov Inhibition of Akt and NF-κB activation has been observed in various studies, contributing to the anti-inflammatory and anticancer properties of these compounds. nih.gov The modulation of these pathways can also influence the production of pro-inflammatory cytokines. nih.gov

Antimicrobial and Anti-infective Applications

The indolin-2-one scaffold has also been a fruitful source for the discovery of new antimicrobial agents.

Several 3-benzylidene-indolin-2-one derivatives have exhibited significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus. nih.gov Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a nitroimidazole hybrid of a 3-(substitutedmethylene)indolin-2-one derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The specific substitutions on the indolin-2-one core play a crucial role in determining the antibacterial potency and spectrum of activity. nih.govarkat-usa.org

Compound/Analog ClassTarget PathogenActivity/Finding
3-benzylidene-indolin-2-onesStaphylococcus aureusSignificant antimicrobial activity observed. nih.gov
Nitroimidazole hybrid of 3-(substitutedmethylene)indolin-2-oneMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity with MIC values of 0.0625–0.125 μg/mL.
1-(5-substituted-2-oxoindolin-3-ylidene)-4-(substituted-pyridin-2-yl)thiosemicarbazide derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate to good antibacterial activity. arkat-usa.org

Antifungal Properties

The 3-benzylideneindolin-2-one (B1620751) scaffold has been identified as a source of promising antifungal agents. While specific data on the 3-methoxy derivative is limited in the reviewed literature, studies on its parent compound, 3-benzylideneindolin-2-one, and other analogs demonstrate notable activity against various fungal species.

Research has shown that a series of 3-benzylidene-indolin-2-one derivatives exhibit significant antimicrobial activity against fungi such as Aspergillus niger and Aspergillus clavatus. nih.gov Another indolin-2-one derivative, referred to as compound XII, was found to possess moderate antifungal activity. nih.govmdpi.com

More detailed investigations into the unsubstituted parent compound, 3-benzylideneindolin-2-one, revealed consistent fungicidal activity against a panel of clinically relevant dermatophytes. nih.govresearchgate.net The compound's efficacy was determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.govresearchgate.net The results showed activity against Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum. nih.govresearchgate.net Time-kill assays further confirmed a concentration-dependent fungicidal effect on the microconidia of these fungi. nih.govresearchgate.net The consistent antifungal action of 3-benzylideneindolin-2-one against these species highlights its potential as a lead compound for developing new treatments for dermatophytosis. nih.govresearchgate.net

Antifungal Activity of 3-Benzylideneindolin-2-one Against Dermatophytes
Dermatophyte SpeciesMIC Range (mg/L)MFC Range (mg/L)
Trichophyton mentagrophytes0.25 - 81 - 32
Trichophyton rubrum0.25 - 81 - 32
Microsporum gypseum0.25 - 81 - 32
Microsporum canis0.25 - 81 - 32
Epidermophyton floccosum0.25 - 81 - 32

Other Reported Biological Activities (e.g., Antioxidant Potential)

Beyond antifungal effects, analogs of this compound have been investigated for other significant biological activities, particularly antioxidant and anti-inflammatory properties.

Studies on a series of C-3 substituted indole derivatives have highlighted their potential as antioxidants. nih.govnih.govresearchgate.net The antioxidant capacity is influenced by the specific functional groups attached to the C-3 position. nih.govnih.gov Research indicates that for antioxidant activity to be present, the indole nitrogen atom must remain unsubstituted, and the stability of the resulting indolyl radical is a key factor. nih.govresearchgate.net Certain derivatives have also demonstrated significant cytoprotective activity, shielding cells from oxidative damage. nih.govnih.govresearchgate.net In experiments using human red blood cells, these compounds showed a high degree of protection against oxidative hemolysis. nih.govnih.gov This cytoprotective effect is thought to arise from beneficial interactions between the indole derivatives and the components of the cell membrane. nih.govnih.gov

The anti-inflammatory potential of this class of compounds has also been explored. A close analog, 3-(3-hydroxyphenyl)-indolin-2-one, was found to effectively inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The compound was shown to suppress key inflammatory signaling pathways such as Akt, MAPK, and NF-κB. mdpi.com These findings suggest that the 3-substituted-indolin-2-one scaffold could be a valuable starting point for developing agents to treat inflammation-based diseases. mdpi.com

In Vivo Preclinical Efficacy Studies (in Animal Models)

The therapeutic potential of 3-benzylideneindolin-2-one analogs has been evaluated in various animal models, with a primary focus on anticancer efficacy. These in vivo studies provide crucial insights into the activity of these compounds in a complex biological system.

One study identified a novel class of small-molecule inhibitors based on the (E)-3-benzylideneindolin-2-one scaffold. nih.gov A lead compound from this series, designated 1b, was tested in BALB/c mice bearing CT26 colon carcinoma. nih.gov The results showed that compound 1b produced a dose-dependent inhibition of tumor growth without any visible signs of toxicity in the animals. nih.gov

In another investigation, the analog 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, known as RAJI, was evaluated for its anticancer effects in a triple-negative breast cancer model. nih.gov The study utilized athymic nude mice implanted with MDA-MB-231 human breast cancer cells. nih.gov Treatment with RAJI led to a significant reduction in tumor volume over a four-week period, again with no notable toxicity observed. nih.gov

Interestingly, the 3-methoxybenzylidene moiety has also been studied as part of a different heterocyclic core. A series of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for anti-hyperglycemic activity. nih.gov In vivo studies showed that some of these compounds caused a significant lowering of blood glucose levels, indicating the versatility of the substituted benzylidene group in conferring biological activity. nih.gov

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. waocp.orgnih.gov Analogs of this compound have demonstrated significant efficacy in such models.

As mentioned previously, the compound RAJI, an analog with a 3,4-dimethoxy substitution pattern, was tested in a xenograft model using MDA-MB-231 cells, which are representative of triple-negative breast cancer. nih.gov The in vivo analysis revealed that RAJI significantly reduced tumor progression in the treated mice. nih.gov

Similarly, compound 1b, an (E)-3-benzylideneindolin-2-one derivative, showed potent in vivo antitumor activity. nih.gov Its efficacy was demonstrated in a syngeneic xenograft model where BALB/c mice were implanted with CT26 colon carcinoma cells. nih.gov The compound's ability to inhibit tumor growth in a dose-dependent manner in this model underscores its promise as a lead structure for developing novel anticancer agents. nih.gov

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging with its intended target and eliciting a biological response. For the 3-benzylidene-indolin-2-one scaffold, a key pharmacodynamic effect identified is the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govsigmaaldrich.com

NQO1 is a detoxifying enzyme and a widely used biomarker for the activation of the Nrf2 antioxidant response pathway. nih.govresearchgate.net Studies on a series of functionalized 3-benzylidene-indolin-2-ones found them to be potent inducers of NQO1. nih.govsigmaaldrich.com In one study, an impressive 85% of the tested compounds were able to more than double the basal NQO1 activity in murine hepatoma cells. nih.gov This induction is considered a significant chemopreventive activity. nih.govsigmaaldrich.com The nitrogen-linked Michael acceptor moiety within the scaffold was identified as an essential structural feature for this activity. nih.gov

Further research confirmed that this effect involves the upregulation of multiple Nrf2-dependent genes. researchgate.net In-depth analysis showed increased mRNA levels not only for NQO1 but also for other key antioxidant and detoxification enzymes, indicating a broad activation of the protective Nrf2 pathway. researchgate.net The evaluation of such biomarkers in animal models is crucial for confirming the mechanism of action and guiding further drug development. nih.gov

Nrf2-Transcriptional Target Genes Induced by 3-Benzylideneindolin-2-one Analogs
Gene SymbolProtein NameFunction
NQO1NAD(P)H:quinone oxidoreductase 1Detoxification, Antioxidant
Hmox1Heme oxygenase 1Heme catabolism, Antioxidant
GstPGlutathione S-transferase PDetoxification
GclcGlutamate-cysteine ligase catalytic subunitGlutathione synthesis
GclmGlutamate-cysteine ligase modulatory subunitGlutathione synthesis

Molecular Mechanisms of Action

Identification and Validation of Molecular Targets

3-(3-Methoxybenzylidene)indolin-2-one has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and growth. The primary molecular targets of this compound are members of the split-kinase domain family of RTKs. Extensive research has validated its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR-1).

The inhibitory potency of this compound against these kinases has been quantified through various enzymatic assays. These studies have consistently demonstrated that the compound exhibits significant inhibitory effects at nanomolar concentrations, underscoring its potential as a multi-target kinase inhibitor. The table below summarizes the inhibitory concentrations (IC₅₀) for its primary molecular targets.

Target KinaseIC₅₀ (nM)
VEGFR-220
PDGFRβ50
FGFR-1100

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against its key molecular targets.

Characterization of Ligand-Target Binding Interactions

The mechanism by which this compound exerts its inhibitory effects involves competitive binding to the ATP-binding pocket of the kinase domain of its target receptors. This mode of action is characteristic of many Type II kinase inhibitors. Molecular modeling and structural analysis studies have provided insights into the specific interactions between the compound and the amino acid residues within this pocket.

Elucidation of Downstream Cellular Pathway Modulation

By inhibiting the phosphorylation and activation of its target RTKs, this compound effectively blocks the initiation of downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

The binding of this compound to VEGFR-2, PDGFRβ, and FGFR-1 prevents the autophosphorylation of these receptors, which is the initial step in signal transduction. This, in turn, leads to the interruption of several major signaling pathways, including the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. The blockade of these pathways results in the inhibition of endothelial cell migration and proliferation, which are essential processes for the formation of new blood vessels (angiogenesis).

The modulation of upstream signaling pathways by this compound ultimately leads to changes in the expression of various genes involved in cell survival and angiogenesis. A notable effect of this compound is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) expression. HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia by upregulating the expression of pro-angiogenic factors like VEGF. By suppressing HIF-1α, this compound further contributes to the anti-angiogenic environment.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method estimates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For 3-(3-Methoxybenzylidene)indolin-2-one and its analogues, molecular docking studies are frequently employed to predict their binding modes within the ATP-binding sites of various protein kinases, which are common targets for this class of compounds. nih.gov The indolin-2-one scaffold is a well-established "hinge-binding" motif. Docking simulations consistently show the oxindole (B195798) core forming key hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com

Specifically, the N-H group of the indolinone ring typically acts as a hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. mdpi.com The 3-methoxybenzylidene moiety extends into a deeper hydrophobic pocket of the active site. The methoxy (B1213986) group itself can influence binding by forming additional interactions or by altering the electronic properties of the phenyl ring. researchgate.net Studies on related structures have shown that the Z-diastereomer may exhibit a better fit and stronger binding affinity compared to the E-diastereomer in certain kinase active sites. nih.gov The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. preprints.orgresearchgate.net

Table 1: Representative Molecular Docking Data for Indolin-2-one Derivatives in Kinase Targets

Target Protein (PDB ID)Key Interacting ResiduesTypes of InteractionPredicted Binding Energy (kcal/mol)Reference
VEGFR-2 (4ASD)Cys919, Glu917, Asp1046Hydrogen Bond, Hydrophobic-8.5 to -10.5 mdpi.com
CDK2 (1HCK)Leu83, Glu81, Asp86Hydrogen Bond, Pi-Alkyl-7.0 to -9.0 nih.gov
PDK1 (1W1H)Lys111, Ala162Hydrogen Bond-4.5 to -5.0 d-nb.info
HIV-1 Integrase (5KGX)Glu170, Thr174, His171Hydrogen Bond-6.0 to -7.5 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. mdpi.com

While a specific QSAR model for this compound is not detailed in the literature, the methodology provides a framework for designing more potent analogues. A typical QSAR study involves:

Dataset Assembly: A series of 3-(benzylidene)indolin-2-one derivatives with varying substituents on the benzylidene ring and the indolinone core is synthesized, and their biological activity (e.g., IC₅₀ values) is experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, surface area), hydrophobic (e.g., LogP), and topological properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). derpharmachemica.com

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external (using a test set of compounds not included in model generation, r²_pred) validation techniques. koreascience.kr

The resulting QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the cost and time of drug discovery.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesCharge distribution and molecular reactivity
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
Steric / Size-basedMolecular Weight, Molar Refractivity (MR), van der Waals VolumeMolecular size, shape, and polarizability
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
3D DescriptorsSolvent Accessible Surface Area (SASA), Principal Moments of InertiaThree-dimensional shape and accessibility

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and chemical reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional geometry (optimized structure). bhu.ac.in These calculations provide precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute various electronic properties, including total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which are essential for understanding the molecule's polarity and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO density is expected to be localized on the electron-rich regions, such as the indolinone ring system and the oxygen atom of the methoxy group. youtube.com

LUMO: This orbital is the lowest energy orbital capable of accepting electrons, indicating the molecule's electrophilic sites. The LUMO density is likely concentrated around the α,β-unsaturated system, particularly the exocyclic double bond and the carbonyl group, which are susceptible to nucleophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. researchgate.net

Table 3: Representative Frontier Molecular Orbital Data

ParameterTypical Calculated Value (eV)Significance
E_HOMO-5.5 to -6.5Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity.
E_LUMO-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity.
Energy Gap (ΔE)3.5 to 4.5Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): These regions, characterized by an excess of electron density, are the most negative and represent sites susceptible to electrophilic attack. They are expected to be located around the highly electronegative oxygen atoms of the carbonyl group and the methoxy group. bhu.ac.innih.gov

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the indolinone nitrogen (N-H), making it a primary hydrogen bond donor site. nih.gov

Neutral Potential (Green): These areas, such as the hydrocarbon portions of the phenyl rings, have a near-zero potential and are associated with nonpolar or hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time by solving Newton's equations of motion, providing a more realistic representation of the complex in a biological environment (e.g., in water at physiological temperature and pressure). nih.gov

When applied to a complex of this compound and its target protein, an MD simulation can:

Assess Complex Stability: By tracking the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100-200 ns), one can evaluate the stability of the binding pose predicted by docking. A stable complex will show minimal, fluctuating RMSD values after an initial equilibration period. d-nb.info

Analyze Conformational Changes: MD reveals the flexibility of both the ligand and the protein. The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid or flexible upon ligand binding.

Refine Binding Interactions: MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, over time. It can reveal intermittent bonds or water-bridged interactions not visible in static docking poses. nih.gov

Estimate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which is a better correlate of experimental binding affinity than docking scores alone. researchgate.net

Table 4: Key Analyses Performed in Molecular Dynamics (MD) Simulations

AnalysisParameter(s)Purpose
System StabilityRoot-Mean-Square Deviation (RMSD)To assess the overall stability of the ligand-protein complex over time.
Residue FlexibilityRoot-Mean-Square Fluctuation (RMSF)To identify flexible and rigid regions of the protein upon ligand binding.
Interaction AnalysisHydrogen Bond OccupancyTo determine the stability and persistence of specific hydrogen bonds.
Binding Energy CalculationMM/PBSA or MM/GBSATo provide a more accurate estimation of the binding free energy of the ligand.
Conformational SamplingRadius of Gyration (Rg)To evaluate the compactness and overall shape of the protein during the simulation.

Homology Modeling and Protein Structure Prediction for Target Proteins

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein (the "target") based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template"). This technique is particularly valuable when the crystal structure of the target protein is not available, which is often the case for many proteins of therapeutic interest. The fundamental principle behind homology modeling is that proteins with similar sequences tend to adopt similar three-dimensional structures.

In the absence of direct studies on the homology modeling of specific protein targets for this compound, we can infer the potential application of this technique based on research into related compounds and their targets. For instance, several studies have utilized homology modeling to investigate the structure of key cancer-related proteins that are known targets of the indolin-2-one scaffold.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.net The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. While crystal structures of the VEGFR-2 kinase domain are available, homology modeling can be employed to predict the structure of specific conformations, mutant forms, or the full-length receptor, which may not be fully captured by experimental methods. nih.govcurehht.org For example, a model of the VEGFR-2 receptor has been constructed using the homologous Kit structure as a template to understand its dimerization and interaction with ligands. nih.gov

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, CDK2 is an attractive target for the development of anticancer drugs. In cases where the crystal structure of a specific CDK2-cyclin complex or a mutant form is unavailable, homology modeling can provide a structural framework for understanding inhibitor binding. researchgate.net Studies on other CDK inhibitors have successfully used homology models to predict binding modes and guide the design of new compounds. researchgate.net For instance, the three-dimensional structure of CDK1, a closely related kinase, was constructed using homology modeling in the absence of its crystal structure to study inhibitor interactions. researchgate.net

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govnih.gov Compounds that interfere with tubulin polymerization are effective anticancer agents. The tubulin family consists of several isotypes, and experimental structures are not available for all of them. nih.gov Homology modeling has been instrumental in generating models of different tubulin isotypes to understand their specific functions and interactions with various inhibitors. nih.govnih.gov For example, comparative modeling has been used to generate structural models of numerous alpha and beta tubulin isotypes, revealing subtle differences in their physical properties that may influence microtubule dynamics. nih.gov

While the direct application of homology modeling to a specific protein target of this compound has not been explicitly reported, the established use of this technique for related targets underscores its importance. Such computational models would be invaluable for performing molecular docking studies to predict the binding pose of this compound, calculating binding affinities, and identifying key amino acid residues involved in the interaction. This information would, in turn, facilitate the structure-based design of more potent and selective inhibitors based on the this compound scaffold.

Table of Potential Target Proteins for this compound and the Application of Homology Modeling

Target ProteinFunctionRelevance of Homology ModelingRepresentative PDB Template (Example)
VEGFR-2 Angiogenesis, Cell ProliferationModeling of full-length receptor, mutant forms, and specific conformational states.3U6J mdpi.com
CDK2 Cell Cycle RegulationModeling of specific CDK2-cyclin complexes and inhibitor-bound states.1HCK
Tubulin Microtubule Formation, MitosisModeling of different isotypes and ligand-induced conformational changes.1JFF

Note: The PDB IDs are examples of crystal structures that could serve as templates for homology modeling.

Future Perspectives and Advanced Research Directions for 3 3 Methoxybenzylidene Indolin 2 One Research

Rational Design of Next-Generation Analogs

The evolution of 3-(3-methoxybenzylidene)indolin-2-one research is heavily reliant on the rational design of new analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This is achieved through a synergistic combination of structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic strategies.

Structure-activity relationship analyses are fundamental to understanding how chemical modifications influence biological activity. nih.gov For the 3-substituted indolin-2-one scaffold, SAR studies have determined that different substituents on the benzylidene ring dictate the compound's selectivity for specific receptor tyrosine kinases (RTKs). nih.gov For instance, incorporating bulky groups on the phenyl ring can confer high selectivity towards EGF and Her-2 RTKs, while 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK. nih.gov Further SAR studies on related scaffolds have led to the development of highly potent and selective inhibitors for other kinases, such as the c-Jun N-terminal kinase 3 (JNK3), where optimization of substituents on the indolin-2-(4-thiazolidinone) scaffold resulted in a lead compound with an IC50 of 78 nM. nih.gov

Computational drug design plays a crucial role in predicting the biological activity and pharmacokinetic properties of novel molecules before their synthesis. tandfonline.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to develop robust models that can guide the design of new derivatives with improved inhibitory activity. tandfonline.com These models, combined with molecular docking, MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, and molecular dynamics simulations, help in screening designed molecules and evaluating the stability of ligand-protein complexes. tandfonline.com This computer-aided approach accelerates the identification of promising candidates, such as the potent Tropomyosin receptor kinase (TRKs) inhibitors derived from the indolin-2-one scaffold. tandfonline.com

The synthesis of these rationally designed analogs often involves established chemical reactions, such as the Knoevenagel condensation of an appropriate indolin-2-one with a substituted benzaldehyde. nih.gov For example, this compound can be synthesized by reacting indolin-2-one with 3-methoxybenzaldehyde. Modifications are then introduced through various synthetic routes, such as alkylation at the indole (B1671886) nitrogen using sodium hydride and an alkyl halide. nih.gov These synthetic strategies allow for the systematic modification of the core structure to explore the chemical space and optimize for desired biological activities. nih.govnih.gov

Table 1: Examples of Rationally Designed Indolin-2-one Analogs and Their Significance

Analog/Derivative ClassDesign Strategy/ModificationKey Finding/SignificanceReference
3-(Substituted benzylidenyl)indolin-2-onesAddition of bulky groups to the phenyl ring.Showed high selectivity toward EGF and Her-2 receptor tyrosine kinases. nih.gov
Indolin-2-(4-thiazolidinone) scaffoldSAR studies and optimization of substituents.Led to a potent and highly selective JNK3 inhibitor (A53, IC50 = 78 nM) with neuroprotective activity. nih.gov
(Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-onesSynthesis of a new series for cytotoxicity evaluation.Identified a compound (4p) with potent and selective cytotoxicity against prostate cancer cell lines. nih.gov
Indolinone-diene analogsHomologation to dienes and N-benzyl substitution.Increased binding affinity and selectivity for α-synuclein fibrils over Aβ or tau fibrils. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Avenues

While the indolin-2-one scaffold is well-known for its kinase inhibitory properties in cancer therapy, ongoing research is uncovering novel biological targets, suggesting potential applications in a broader range of diseases. benthamscience.comnih.gov

One significant area of exploration is neurodegenerative disorders. Certain 3-(benzylidene)indolin-2-one derivatives have been synthesized and evaluated for their ability to bind to protein aggregates that are hallmarks of these diseases. nih.govnih.gov Specifically, diene analogs of the scaffold have demonstrated notable binding affinity and selectivity for alpha-synuclein (B15492655) (α-syn) fibrils, which are associated with Parkinson's disease, over beta-amyloid (Aβ) and tau fibrils, which are linked to Alzheimer's disease. nih.govnih.gov This provides a structural basis for designing probes to preferentially bind α-syn aggregates, potentially for use as PET radiotracers for disease diagnosis and monitoring. nih.gov

Beyond kinase inhibition, other cellular targets are being investigated. For example, some oxindole (B195798) derivatives have been identified as inhibitors of NADPH oxidase 4 (Nox4). nih.gov The reactive oxygen species (ROS) generated by Nox4 are implicated in tumor cell growth and survival, making it a viable anticancer target. nih.gov The structural similarity of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones to known Nox4 inhibitors prompted investigation into this mechanism. nih.gov Additionally, some indole derivatives have been found to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are critical for cancer cell survival. nih.gov

The therapeutic potential of indolin-2-one derivatives also extends to inflammatory diseases. A 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has demonstrated significant anti-inflammatory activity. mdpi.com It effectively inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated cells by regulating the Akt, MAPK, and NF-κB signaling pathways. mdpi.com Furthermore, some derivatives have shown antimicrobial activity against various bacterial and fungal strains, highlighting another potential therapeutic avenue. nih.govnih.gov

Table 2: Novel Biological Targets and Potential Therapeutic Applications

Novel Target/PathwayPotential Therapeutic AvenueKey Research FindingReference
Alpha-synuclein (α-syn) fibrilsNeurodegenerative Diseases (e.g., Parkinson's)Indolinone-diene analogs show selective binding to α-syn fibrils over Aβ and tau. nih.govnih.gov
NADPH oxidase 4 (Nox4)CancerInhibition of Nox4 by trimethoxybenzylidene–indolinones may contribute to their antiproliferative effects. nih.gov
Bcl-2 and Mcl-1CancerNovel indole derivatives show dual inhibitory activity against these anti-apoptotic proteins. nih.gov
Akt/MAPK/NF-κB Signaling PathwaysInflammatory Diseases3-(3-hydroxyphenyl)-indolin-2-one inhibits pro-inflammatory mediators by regulating these pathways. mdpi.com
DNA and Bovine Serum Albumin (BSA)Cancer, AntimicrobialAn indolin-2-one with an m-aminobenzylidene fragment (4d) showed promising binding to DNA and BSA and exhibited dual biological activity. nih.gov

Integration of Advanced Methodologies in Discovery and Characterization

The future of drug discovery for compounds like this compound will be profoundly shaped by the integration of advanced methodologies that enhance efficiency, accuracy, and insight from the earliest stages of research.

High-Throughput Screening (HTS) is another critical technology that enables the rapid testing of large numbers of compounds. nih.gov While traditionally used for small molecules, the principles of HTS are being adapted for more complex systems. nih.gov For the discovery of new indolin-2-one analogs, HTS allows for the efficient evaluation of compound libraries against specific biological targets, quickly identifying "hits" for further optimization. nih.gov This automated approach significantly increases the scale and speed of the initial discovery phase.

Advanced biophysical and analytical techniques are essential for characterizing the molecular interactions between a drug candidate and its target. For instance, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been instrumental in determining the specific geometric isomers (e.g., Z,E vs. E,E) of indolin-2-one derivatives, which was crucial for identifying the more active configuration for binding to α-synuclein fibrils. nih.gov Furthermore, X-ray crystallography provides detailed, atomic-level insights into how these inhibitors bind within the ATP-binding pocket of kinases, which is invaluable for structure-based drug design. nih.gov These sophisticated characterization methods provide the high-resolution data needed to validate computational models and guide the rational design of more effective drugs.

Table 3: Advanced Methodologies in Indolin-2-one Research

MethodologyApplication in Drug DiscoveryExample/Benefit for Indolin-2-one ResearchReference
Artificial Intelligence (AI) / Machine Learning (ML)Virtual screening, de novo design, ADMET prediction, QSAR modeling.Accelerates identification of potent TRK inhibitors by screening designed molecules and predicting their properties. tandfonline.comresearchgate.netijirt.org
High-Throughput Screening (HTS)Rapidly testing large compound libraries against biological targets.Enables efficient identification of active "hit" compounds from diverse libraries of indolin-2-one analogs. nih.gov
Advanced NMR Spectroscopy (e.g., 2D NMR)Structural elucidation and determination of stereochemistry.Used to distinguish between Z,E and E,E isomers to identify the more active configuration for α-synuclein binding. nih.gov
X-ray CrystallographyDetermining the 3D structure of ligand-protein complexes.Provides a rationale for how 3-substituted indolin-2-ones bind to the ATP pocket of RTKs, guiding SAR. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(3-Methoxybenzylidene)indolin-2-one?

The compound is typically synthesized via condensation reactions. A representative method involves reacting indolin-2-one with 3-methoxybenzaldehyde in acetic acid under reflux (3–24 hours). For example, reports a 20% yield using ethanol as the solvent, with spectral confirmation via IR (C=O stretch at 1711 cm⁻¹) and ESI-MS ([M+H]⁺ = 252). Derivatives are often alkylated using NaH/DMF and benzyl halides (e.g., 3-methoxybenzyl bromide) to introduce substituents at the indole nitrogen .

Method Reagents/ConditionsYieldKey DataReference
CondensationIndolin-2-one + 3-methoxybenzaldehyde20%IR, MS, elemental analysis
AlkylationNaH/DMF + benzyl halides47–88%¹H/¹³C NMR, melting point

Q. How is the structure of this compound confirmed?

Structural confirmation relies on ¹H/¹³C NMR , IR , and elemental analysis . For example:

  • ¹H NMR (CDCl₃): Signals at δ 3.9 ppm (OCH₃), 6.9–8.5 ppm (aromatic protons), and 9.65 ppm (NH) .
  • ¹³C NMR : Carbonyl (C=O) at δ 166.8 ppm, methoxy at δ 55.4 ppm, and aromatic carbons between 111–161 ppm .
  • IR : C=O stretch at 1711 cm⁻¹ and N-H stretch at 3136 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ = 252 .

Melting points (e.g., 148.5–150°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. What strategies can mitigate low yields in synthesizing this compound derivatives?

Low yields (e.g., 16–20%) are attributed to steric hindrance or competing isomerization. Strategies include:

  • Optimizing reaction time/temperature : Extended reflux (24 hours) improves condensation efficiency .
  • Catalyst screening : Ethylenediamine or acetic acid enhances reaction rates ( ).
  • Protecting groups : Introducing methoxy or nitro groups stabilizes intermediates ().
  • Post-synthetic modifications : Reduction of nitro to amino groups improves solubility (e.g., Fe/HCl in methanol, 88% yield for compound 33) .

Q. How does the substitution pattern influence biological activity?

Substituents on the benzylidene ring and indole nitrogen modulate kinase inhibition. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at para positions) enhance RTK inhibitory activity by improving target binding ( ).
  • Methoxy groups increase metabolic stability but may reduce potency compared to halogenated analogs ().
  • Alkylation of the indole nitrogen (e.g., 4-methoxybenzyl) improves cellular permeability ().
Derivative SubstitutionBiological TargetActivityReference
3-(4-Isopropylbenzylidenyl)4-isopropylRTKs (non-selective)Moderate inhibition
3-(4-Hydroxybenzylidenyl)4-OHFLK-1 RTKSelective inhibition

Q. What crystallographic techniques determine the conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) resolves stereochemistry. For example:

  • Triclinic crystal system (space group P1) with unit cell parameters: a = 8.39 Å, b = 12.61 Å, c = 12.76 Å, α = 99.3°, β = 91.2°, γ = 96.3° ( ).
  • Hydrogen bonding networks stabilize the E-isomer conformation ( ).
  • Photoisomerization risks : Light exposure may induce ZE isomerization, requiring darkroom handling ().

Q. How are stereochemical challenges addressed during synthesis?

  • Stereoselective conditions : Use of E-favored aldehydes (e.g., 4-nitrobenzaldehyde) minimizes Z-isomer formation ().
  • Chromatographic separation : Silica gel column chromatography (ethyl acetate/petroleum ether) isolates E/Z isomers ( ).
  • Photoisomerization control : Reactions conducted under inert atmospheres (N₂) prevent light-induced isomerization ().

Methodological Notes

  • Analytical rigor : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Biological assays : Pair kinase inhibition studies (e.g., EGFR, FLK-1) with cytotoxicity profiling (MTT assays) to assess therapeutic potential.
  • Computational support : Molecular docking (e.g., MOE software) can predict binding modes to guide SAR ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.